molecular formula C6H12O5 B153737 Quercitol CAS No. 488-73-3

Quercitol

Cat. No. B153737
CAS RN: 488-73-3
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-MBMOQRBOSA-N
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Description

Quercitol is a cyclohexanepentol that has been identified as a biomarker in plants of the genus Quercus, which includes oak species. It is structurally similar to glucose and has been utilized as a chiral building block in the synthesis of bioactive compounds, particularly those with antidiabetic properties . Quercitol and its derivatives, such as proto-quercitol and gala-quercitol, have been synthesized through various chemical reactions and have been found to be principal compatible solutes in certain microorganisms, indicating their role in osmotolerance .

Synthesis Analysis

The synthesis of DL-proto-quercitol and DL-gala-quercitol has been achieved through photooxygenation of 1,4-cyclohexadiene, followed by a series of reduction, acetylation, and oxidation reactions. The quercitols are then obtained by ammonolysis of acetate derivatives . Another synthesis route starts from naturally abundant (−)-shikimic acid, which is converted to (+)-proto-quercitol and (−)-gala-quercitol through a series of steps with high stereoselectivity . Additionally, an in vitro synthetic enzymatic biosystem has been developed to produce vibo-quercitol from maltodextrin, providing an economical and environmentally friendly method for quercitol biosynthesis .

Molecular Structure Analysis

Quercitol's molecular structure is characterized by its cyclohexane ring with five hydroxyl groups, making it a pentol. The stereochemistry of quercitol is crucial for its biological activity and is a focus of synthetic efforts. For instance, the synthesis of gala-quercitol from 1,4-cyclohexadiene involves stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups .

Chemical Reactions Analysis

Quercitol and its derivatives undergo various chemical reactions, including dihydroxylation, epoxidation, and acetylation, to produce different stereoisomers. These reactions are often highly stereoselective and can be influenced by the choice of protecting groups and reaction conditions . The ability to control the stereochemistry of quercitol derivatives is important for their application in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

Quercitol's physical and chemical properties are influenced by its polyhydroxylated structure. It is a versatile chiral building block due to its multiple hydroxyl groups, which can participate in hydrogen bonding and other intermolecular interactions. The presence of quercitol in certain microorganisms as a compatible solute suggests that it has favorable solubility and stability characteristics under osmotic stress conditions . The specific optical rotation and mass spectroscopy data confirm the identity and purity of quercitol and its derivatives .

Scientific Research Applications

Summary of the Application

Quercitols, specifically (−)-vibo-Quercitol and scyllo-quercitol, are potential intermediates for pharmaceuticals . They are stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis .

Methods of Application or Experimental Procedures

The biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers are described in the research . The author’s research group identified two enzymes capable of producing both stereoisomers of deoxyinosit

1. Biosynthesis and Production of Pharmaceuticals

Summary of the Application

Quercitols, specifically (−)-vibo-Quercitol and scyllo-quercitol, are potential intermediates for pharmaceuticals . They are stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis .

Methods of Application or Experimental Procedures

The biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers are described in the research . The author’s research group identified two enzymes capable of producing both stereoisomers of deoxyinosit

3. Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties

Summary of the Application

Quercetin exhibits a variety of biological activities, including antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties .

Methods of Application or Experimental Procedures

The research elucidates the antioxidant mechanism of quercetin and its broad-spectrum antibacterial and antiparasite properties .

Results or Outcomes

The research provides insights and inspirations for the further study of quercetin, its properties, and the scientific basis for its better application in clinical practice .

4. Anti-Oncology and Cardiovascular Protection

Summary of the Application

Quercetin has potential applications in anti-oncology and cardiovascular protection .

Methods of Application or Experimental Procedures

The research summarizes the potential application of quercetin in anti-oncology and cardiovascular protection .

Results or Outcomes

The research provides a unified understanding of the various functions of quercetin and its potential applications in clinical medicine .

Safety And Hazards

The safety data sheet for quercetin indicates that it may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The biological activities of quercetin were evaluated both in vitro and in vivo, involving a number of cell lines and animal models, but metabolic mechanisms of quercetin in the human body are not clear . Therefore, further large sample clinical studies are needed to determine the appropriate dosage and form of quercetin for the treatment of the disease .

properties

IUPAC Name

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197609
Record name 5-Deoxyinositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercitol

CAS RN

488-73-3
Record name (+)-Quercitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Quercitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxyinositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
A Merchant, PY Ladiges… - Global Ecology and …, 2007 - Wiley Online Library
… in concentration of quercitol (a cyclitol) … of quercitol in leaf tissues and a reduced growth (mallee) form. Main conclusions These findings, together with the chemical properties of quercitol…
Number of citations: 39 onlinelibrary.wiley.com
GE McCasland, S Furuta, LF Johnson… - Journal of the …, 1961 - ACS Publications
… from the interpretation of the spectrum of the corresponding 229 bromoquercitol. This … 58 cps in the 248 quercitol and the one at 50 cps in the bromoquercitol. These multiplets must arise …
Number of citations: 44 pubs.acs.org
SK Arndt, SJ Livesley, A Merchant… - Plant, cell & …, 2008 - Wiley Online Library
… the role of quercitol in osmotic … Quercitol made a significant contribution to osmotic adjustment in drought-stressed trees (25% of total solutes), and substantially more quercitol was …
Number of citations: 73 onlinelibrary.wiley.com
FB Power, F Tutin - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… constitution as d-quercitol, and can only ditfer from the latter stereo … of quercitol are known, it will be impossible to assign a definite configuration either to d-quercitol or to the I-quercitol …
Number of citations: 17 pubs.rsc.org
H Nishimura, GI Nonaka, I Nishioka - Phytochemistry, 1986 - Elsevier
A series of gallotannins and ellagitannins based on a scyllo-quercitol core have been isolated from the bark of Quercus stenophylla. On the basis of chemical and spectroscopic …
Number of citations: 36 www.sciencedirect.com
E Salamci, H Seçen, Y Sütbeyaz… - The Journal of Organic …, 1997 - ACS Publications
… bond to complete the synthesis of proto-quercitol. Treatment of 9b with KMnO 4 (−… quercitol pentaacetate 10b. Deacetylation of 10b with ammonia in methanol afforded dl-proto-quercitol …
Number of citations: 102 pubs.acs.org
S Wacharasindhu, W Worawalai, W Rungprom… - Tetrahedron letters, 2009 - Elsevier
An efficient synthesis of diastereomerically pure 5-amino-1,2,3,4-cyclohexanetetrols (6 and 11) and quercitol derivatives from naturally available (+)-proto-quercitol (1) is described. The …
Number of citations: 40 www.sciencedirect.com
GE McCasland, MO Naumann… - The Journal of Organic …, 1968 - ACS Publications
… Since some authors haveused “quercitol” as a generic name9,10 for theten diastereomeric … profoquercitol, has recently come into use for the diastereomer 20 (or 22). The profo-quercitol …
Number of citations: 40 pubs.acs.org
JN Shoolery, LF Johnson, S Furuta… - Journal of the …, 1961 - ACS Publications
… racemic quercitol (cyclohexanepentol) has been prepared by hydrogenation of# zero-5, 6-anhydro-aZZci-mositol. The new quercitol … Pentaacetate derivatives of the quercitol and the …
Number of citations: 14 pubs.acs.org
H Seçen, E Salamci, Y Sütbeyaz, M Balci - Synlett, 1993 - thieme-connect.com
A new and stereospecific synthesis for DL-proto-quercitol has been developed starting from commercial 1, 4-cyclohexadiene. Photooxygenation of 1 resulted in the formation of 3 whose …
Number of citations: 29 www.thieme-connect.com

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